3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid
Description
Positional Isomerism
- 3-(1,3-Benzothiazol-6-yl)propanoic acid (CID 39097080) : Lacks the 2-amino group, reducing hydrogen-bonding capacity and increasing hydrophobicity (LogP = 2.18 vs. 1.90).
- 2-Amino-3-(1,3-benzothiazol-6-yl)propanoic acid (CID 45077290) : Amino group on the propanoic acid chain instead of the thiazole ring, altering electronic distribution.
Functional Group Variations
- 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID (CAS 4767-00-4) : Replaces the amino group with a thioether (-S-) linkage, enhancing sulfur-mediated reactivity.
- 3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid (CID 7131997) : Incorporates a CF₃ group at position 5, increasing electronegativity and steric bulk.
Table 3: Structural and electronic comparisons
| Compound | Substituent | LogP | TPSA (Ų) |
|---|---|---|---|
| This compound | -NH₂, -COOH | 1.90 | 76.21 |
| 3-(1,3-Benzothiazol-6-yl)propanoic acid | -COOH | 2.18 | 62.22 |
| 3-(2-BENZOTHIAZOLYLTHIO)PROPIONIC ACID | -S- | 1.45 | 65.10 |
Electronic Effects
The 2-amino group in the title compound donates electron density to the benzothiazole core via resonance, stabilizing the thiazole ring’s aromaticity. This contrasts with electron-withdrawing groups (e.g., -CF₃ in CID 7131997), which decrease π-electron density and alter reactivity.
Properties
IUPAC Name |
3-(2-amino-1,3-benzothiazol-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1,3,5H,2,4H2,(H2,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKXQVFLMAHCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCC(=O)O)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30132-20-8 | |
| Record name | 30132-20-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with a propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the benzothiazole ring.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Research Applications
Synthesis and Reactivity
The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives with distinct properties. For instance:
- Oxidation : Converts the thiazole ring into sulfoxide or sulfone derivatives.
- Reduction : Can transform the thiazole into thiazolidine derivatives.
- Substitution : The amino group allows for nucleophilic substitution reactions, facilitating the synthesis of complex molecules.
These reactions are essential for developing new materials and intermediates used in pharmaceuticals and agrochemicals.
Biological Research Applications
Enzyme Inhibition
Research indicates that 3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid may inhibit specific enzymes, making it valuable in studying metabolic pathways and disease mechanisms. Its interaction with enzymes can provide insights into biochemical processes and potential therapeutic targets.
Antimicrobial and Anticancer Activities
The compound has shown promise in antimicrobial and anticancer research. Studies have explored its efficacy against various pathogens and cancer cell lines, highlighting its potential as a lead compound for drug development. For example:
- Antimicrobial Studies : Evaluated against bacterial strains, demonstrating significant inhibitory effects.
- Anticancer Research : Tested on cancer cell lines with promising results in inhibiting cell proliferation.
Medical Applications
Therapeutic Potential
Ongoing research aims to elucidate the therapeutic applications of this compound. Its structural features suggest potential use in treating conditions such as:
- Cancer : Targeting specific tumor types through receptor interactions.
- Infectious Diseases : Developing new antibiotics based on its biological activity.
Industrial Applications
Material Science
The compound is also being explored for its utility in material science, particularly in the development of new polymers and coatings. Its unique chemical properties can enhance material performance in various applications.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Demonstrated effective inhibition of specific enzymes related to metabolic diseases | Potential for drug development targeting metabolic disorders |
| Antimicrobial Activity | Effective against multiple bacterial strains | Development of new antibiotics |
| Anticancer Activity | Inhibited proliferation of cancer cell lines | Potential lead compound for cancer therapy |
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 3-(2-amino-1,3-benzothiazol-6-yl)propanoic acid and related compounds:
Detailed Analysis of Key Differences
Amino vs. Bromo Substituents (Comparison with [3])
The replacement of the amino group in the target compound with bromine (as in 3-(2-bromo-1,3-benzothiazol-6-yl)propanoic acid) significantly alters reactivity. The bromo derivative’s higher molecular weight (298.15 vs. 236.29 g/mol) also impacts solubility and pharmacokinetics .
Methyl vs. Amino Substituents (Comparison with [4])
The methyl-substituted analog (2-amino-3-(2-methyl-1,3-benzothiazol-6-yl)propanoic acid) shares the same molecular weight but differs in substituent effects. This distinction is critical for optimizing drug candidates for specific targets .
Benzothiazole vs. Benzoxazole Core (Comparison with [5])
The benzoxazole derivative (2-(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid) replaces sulfur with oxygen in the heterocyclic core. Oxygen’s lower polarizability reduces π-electron delocalization, weakening aromaticity compared to benzothiazole. This difference may affect binding to hydrophobic pockets in enzymes or receptors. Additionally, the phenyl group at the 2-position introduces steric bulk, which could hinder or enhance interactions depending on the target .
Propanoic Acid vs. Alanine Side Chain (Comparison with [6])
3-(4-Hydroxy-1,3-benzothiazol-6-yl)alanine features an alanine side chain instead of propanoic acid. In contrast, the propanoic acid group in the target compound offers a simpler carboxylic acid functionality, which may be advantageous for salt formation or covalent conjugation .
Biological Activity
3-(2-Amino-1,3-benzothiazol-6-yl)propanoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiazole moiety with an amino group at the 2-position and a propanoic acid side chain. This unique structure contributes to its biological properties, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways that are crucial for the survival of pathogens or cancer cells.
- Receptor Interaction : It may also modulate the activity of cellular receptors involved in signal transduction, influencing various biological responses such as cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against a range of pathogens:
- Bacterial Activity : The compound has demonstrated significant bactericidal activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating effective growth inhibition .
- Fungal Activity : It has shown promising antifungal properties, particularly against common strains such as Candida species, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Research indicates that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have reported its effectiveness against various cancer cell lines, including those resistant to conventional therapies. The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for cancer therapy .
Table 1: Summary of Biological Activities
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₀H₁₀N₂O₂S: 246.05 g/mol) and detects impurities .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?
Advanced Research Question
Discrepancies may arise from polymorphic forms, solvate formation, or impurities. Methodological approaches include:
- Single-crystal X-ray diffraction (SCXRD) : Tools like WinGX or ORTEP-3 confirm crystal packing and hydrogen-bonding patterns, distinguishing polymorphs .
- Thermogravimetric Analysis (TGA) : Quantifies solvent loss in solvates, which affects melting points .
- Cross-validation : Compare IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) and XRD patterns with literature data .
What strategies are recommended for functionalizing the benzothiazole ring while preserving the propanoic acid moiety?
Advanced Research Question
- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent side reactions during benzothiazole modification .
- Electrophilic substitution : Bromination at the 2-position of benzothiazole using NBS (N-bromosuccinimide) enables subsequent Suzuki-Miyaura coupling for aryl group introduction .
- Selective reduction : Use NaBH4/CuCl₂ to reduce nitro groups to amines without affecting the propanoic acid chain .
What are the key considerations in designing a crystallization protocol for this compound to obtain high-quality single crystals?
Basic Research Question
- Solvent system : Mixed solvents (e.g., ethanol/water) promote slow nucleation.
- Temperature gradient : Gradual cooling from 50°C to 4°C over 24 hours enhances crystal growth .
- Additives : Trace acetic acid (1–2%) improves crystal morphology by modulating hydrogen bonding .
- Validation : Use WinGX to analyze unit cell parameters and verify crystal quality .
How can computational chemistry tools aid in predicting the reactivity or stability of this compound under varying experimental conditions?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., amination energetics) and identifies stable tautomers of the benzothiazole ring .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility in aqueous buffers (pH 7.4) for biological studies .
- pKa prediction : Software like MarvinSuite estimates the carboxylic acid pKa (~2.5) and benzothiazole amine pKa (~5.8), guiding pH-dependent experiments .
How can researchers address low yields in the final hydrolysis step of protected intermediates?
Advanced Research Question
- Acid concentration : Use concentrated HCl (6M) under reflux to cleave tert-butyl esters efficiently .
- Microwave-assisted hydrolysis : Reduces reaction time from 8 hours to 30 minutes, minimizing decomposition .
- Workup optimization : Neutralize hydrolyzed mixtures with NaHCO₃ before extraction to avoid emulsion formation .
What are the best practices for analyzing biological activity while ensuring compound stability in assay buffers?
Advanced Research Question
- Stability testing : Pre-incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS .
- Vehicle selection : Use DMSO (≤0.1% v/v) to maintain solubility without inducing cytotoxicity .
- Positive controls : Compare with structurally similar bioactive compounds (e.g., thiazole-containing antifungals) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
